1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne
Description
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne (PI-22456) is a highly functionalized alkynyl-silyl compound with the molecular formula C₄₆H₈₄Si₄ and a molecular weight of 749.5 g/mol . Its structure features a central trans-3-hexene-1,5-diyne backbone substituted with bulky triisopropylsilyl (TIPS) groups at both terminal positions and additional TIPS-ethynyl moieties at the 3- and 4-positions. This design imparts exceptional steric protection and solubility in nonpolar solvents, making it a valuable precursor in organic synthesis, particularly for constructing π-conjugated systems or stabilizing reactive intermediates .
Properties
Molecular Formula |
C46H84Si4 |
|---|---|
Molecular Weight |
749.5 g/mol |
IUPAC Name |
tri(propan-2-yl)-[6-tri(propan-2-yl)silyl-3,4-bis[2-tri(propan-2-yl)silylethynyl]hex-3-en-1,5-diynyl]silane |
InChI |
InChI=1S/C46H84Si4/c1-33(2)47(34(3)4,35(5)6)29-25-45(26-30-48(36(7)8,37(9)10)38(11)12)46(27-31-49(39(13)14,40(15)16)41(17)18)28-32-50(42(19)20,43(21)22)44(23)24/h33-44H,1-24H3 |
InChI Key |
ZNACEAVFJDVWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC(=C(C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne typically involves multiple steps, starting from simpler organosilicon precursors. One common approach involves the use of triisopropylsilylacetylene as a key building block. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound[3][3].
Scientific Research Applications
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism by which 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne exerts its effects is primarily through its ability to undergo various chemical reactions. The triisopropylsilyl groups provide steric protection, while the ethynyl linkages offer sites for further functionalization. This combination allows the compound to interact with a wide range of molecular targets and pathways, making it versatile in both synthetic and biological contexts .
Comparison with Similar Compounds
Key Structural and Functional Differences
Discussion
- Steric Effects : PI-22456’s extensive TIPS substitution provides superior steric shielding compared to PI-22405 (TES) and PI-22455 (mixed silyl groups). This reduces undesired side reactions (e.g., oligomerization) in catalytic systems .
- Electronic Effects: The electron-rich TIPS-ethynyl groups in PI-22456 may enhance conjugation in π-systems, as seen in related benzo[g]quinoxaline-based copper complexes .
Aromatic-Substituted 3-Hexene-1,5-diyne Derivatives
Representative Compounds
- (E)-3,4-(Bis-2-phenyl-naphthyl)-1,6-(bis-4-iodophenyl)-3,4-diphenyl-3-hexen-1,5-diyne (I2PNE, 4g) : Features iodophenyl and naphthyl substituents. Used as a precursor for annulated systems in optoelectronic materials due to extended conjugation .
- Diiodo-tetraphenyl trans-3-hexene-1,5-diyne (ITPE) : Contains iodophenyl groups for Suzuki-Miyaura cross-coupling, enabling modular synthesis of carbon-rich frameworks .
Comparison with PI-22456
| Property | PI-22456 (Silyl-Protected) | I2PNE/ITPE (Aromatic-Substituted) |
|---|---|---|
| Solubility | High in nonpolar solvents | Moderate (dependent on aryl groups) |
| Reactivity | Stabilizes radicals/alkynes | Designed for cross-coupling |
| Applications | Organometallic synthesis | Optoelectronics, polymer scaffolds |
- Electronic Tuning : Aromatic substituents in I2PNE enable absorption into the visible spectrum (e.g., up to 700 nm in copper complexes), whereas PI-22456’s silyl groups primarily influence solubility rather than optical properties .
Oxygen- and Nitrogen-Functionalized Derivatives
Examples
- 3-Hexene, 1-[[(2-methyl-2-propen-1-yl)oxy]- (3Z)- (CAS 292605-05-1): Contains an ether group. Simpler structure with lower molecular weight (154.25 g/mol ), suitable for fragrance or small-molecule intermediates .
- 3-Hexene-1,5-diyne-1,6-diamine, (3Z)- (CAS 377078-08-5): Amine-functionalized derivative. Potential ligand for coordination chemistry or monomer for polyamides .
Contrast with PI-22456
- Functional Groups: Oxygen/nitrogen substituents introduce polarity, altering solubility and reactivity. PI-22456’s nonpolar silyl groups favor applications in hydrophobic environments.
- Stability : Amine groups in CAS 377078-08-5 may confer susceptibility to oxidation, unlike the inert TIPS groups in PI-22456 .
Research Findings and Limitations
- Synthetic Utility: PI-22456’s steric bulk enables the stabilization of reactive intermediates, as demonstrated in the synthesis of benzo[g]quinoxaline-based ligands for copper(I) complexes .
- Data Gaps: Limited experimental data on PI-22456’s thermal stability or electronic properties compared to aromatic analogs. Further studies on its optoelectronic performance are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
